2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid
Description
2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid is a thiazole-based small molecule characterized by a 3-chloro-4-fluorophenyl substituent at the 2-position of the thiazole ring, a methyl group at the 4-position, and a carboxylic acid moiety at the 5-position. The electron-withdrawing chloro and fluoro substituents on the phenyl ring likely enhance its binding affinity to target enzymes by modulating electronic and steric properties .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2S/c1-5-9(11(15)16)17-10(14-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMKDDIDODXOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require heating and stirring to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents such as carbodiimides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce amides or esters with different functional groups.
Scientific Research Applications
Antidiabetic Properties
Research has indicated that thiazole derivatives, including 2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid, exhibit protective effects against diabetes mellitus. A study demonstrated that thiazole compounds can ameliorate insulin sensitivity and hyperlipidemia in animal models of Type 2 Diabetes Mellitus (T2DM) . The compound's ability to lower serum glucose levels and improve lipid profiles suggests its potential as a therapeutic candidate for managing diabetes.
Antioxidant Activity
The compound has shown promising antioxidant properties. Studies have highlighted its ability to scavenge free radicals and reduce oxidative stress markers, which are crucial in the management of various diseases, including diabetes and cardiovascular conditions . This antioxidant activity is essential for preventing cellular damage and inflammation.
Anti-inflammatory Effects
In addition to its antioxidant properties, 2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid has been studied for its anti-inflammatory effects. Research indicates that it can reduce pro-inflammatory cytokines and improve inflammatory markers in diabetic models . This dual action—both reducing oxidative stress and inflammation—enhances its therapeutic potential.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. In contrast, 3-OCH3 (methoxy) in related analogs provides electron-donating properties, which may reduce binding affinity to targets like XO . Febuxostat’s 3-CN and 4-isobutoxy groups balance electron withdrawal (cyano) and lipophilicity (isobutoxy), contributing to its high XO inhibition (IC50: 3.0 nM) and oral bioavailability .
Impact of Aromatic Ring Substitution :
- Replacement of the phenyl ring with indole (e.g., 2-(indol-5-yl) derivatives) significantly improves XO inhibition (IC50: 3.0 nM) due to π-π stacking and hydrogen-bonding interactions with the enzyme’s active site .
- The absence of fluorine in 2-(4-chlorophenyl) analogs reduces steric hindrance, making them intermediates for antifungal agents rather than direct enzyme inhibitors .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Solubility Challenges : The target compound’s low solubility (inferred from structural similarity to febuxostat) may limit its bioavailability, a common issue for thiazole-carboxylic acids .
- Bioavailability : Indole-containing analogs exhibit superior oral bioavailability compared to phenyl-substituted derivatives, likely due to enhanced membrane permeability .
Biological Activity
2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid, with the CAS number 472804-06-1, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazoles are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities. This article provides a detailed examination of the biological activity associated with this specific compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of 2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid is CHClFNOS, with a molecular weight of 271.70 g/mol. The compound features a thiazole ring, which is crucial for its biological activity due to its electron-withdrawing properties and ability to participate in various chemical interactions.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents (like chlorine and fluorine) on the phenyl ring enhances cytotoxicity against various cancer cell lines. For example, compounds similar to 2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid have shown IC values in the low micromolar range against cancer cell lines such as A-431 and U251 .
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| 2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid | A-431 | <1.98 |
| Similar thiazole derivatives | U251 | <1.61 |
Antiviral Activity
Thiazole derivatives have also been evaluated for their antiviral properties. In a study focusing on phenylthiazole compounds, modifications at the para position of the phenyl ring significantly affected antiviral activity against viruses such as yellow fever virus. The compound's ability to inhibit viral replication was noted at concentrations as low as 50 µM .
| Compound | Virus | EC (µM) |
|---|---|---|
| 2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid | Yellow Fever Virus | 50 |
Antimicrobial Activity
The antimicrobial potential of thiazoles is well-documented. Studies have shown that derivatives can effectively inhibit bacterial growth, demonstrating lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics like ampicillin .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid | S. aureus | 0.012 |
| Other thiazole derivatives | E. coli | <0.008 |
Case Studies
- Cytotoxicity in Cancer Cells : A recent study assessed the cytotoxic effects of various thiazole derivatives on human glioblastoma cells (U251). The results indicated that compounds with similar structures to 2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid exhibited potent growth inhibition, suggesting a promising avenue for cancer treatment .
- Antiviral Screening : Another investigation focused on the antiviral efficacy of thiazole derivatives against flaviviruses, revealing that structural modifications can lead to enhanced antiviral activity. The study highlighted the importance of substituent positioning on the phenyl ring in optimizing therapeutic effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid?
- Methodology : The compound can be synthesized via cyclocondensation of α-haloketones with thioureas or by functionalizing preformed thiazole rings. For example, analogous thiazole-carboxylic acids (e.g., 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylic acid) are synthesized by reacting substituted phenyl halides with thiourea derivatives under reflux in ethanol, followed by hydrolysis to the carboxylic acid .
- Key Considerations : Optimize reaction time and temperature to avoid side products like over-oxidized derivatives. Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to monitor reaction progress .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Purity : Use reversed-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm. A gradient of 10–90% acetonitrile in water (0.1% formic acid) over 20 minutes is typical .
- Structural Confirmation :
- NMR : H NMR (DMSO-d6) for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5 ppm) .
- Mass Spectrometry : ESI-MS (negative mode) to confirm molecular ion [M–H]⁻ at m/z 269.02 (calculated for CHClFNOS) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for thiazole-carboxylic acid derivatives?
- Case Study : Discrepancies in C NMR chemical shifts for the thiazole ring (e.g., C-2 vs. C-5) can arise from solvent effects or protonation states. Compare data across solvents (DMSO-d6 vs. CDCl3) and pH conditions. For example, the carboxylic acid protonation state alters electron density, shifting C-5 resonance by 2–3 ppm .
- Resolution : Use computational methods (DFT/B3LYP/6-311+G(d,p)) to model NMR shifts and validate experimental observations .
Q. How do substituents (Cl, F, methyl) influence the compound’s electronic properties and reactivity?
- Methodology :
- Electron-Withdrawing Effects : Fluorine and chlorine substituents decrease electron density on the thiazole ring, quantified via Hammett constants (σ = 0.37, σ = 0.06). This enhances electrophilic substitution at C-2 .
- Steric Effects : Methyl groups at C-4 hinder rotation of the phenyl ring, stabilizing planar conformations (confirmed by X-ray crystallography) .
Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?
- Methodology : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Analogous thiazole-carboxylic acids (e.g., 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid) crystallize in the monoclinic space group P2/c with unit cell parameters a = 7.921 Å, b = 12.345 Å, c = 14.567 Å, β = 98.76° .
- Key Observations : Intramolecular hydrogen bonding between the carboxylic acid and thiazole nitrogen stabilizes the planar conformation, critical for co-crystallization studies with biological targets .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
